N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide
Description
Properties
CAS No. |
910443-04-8 |
|---|---|
Molecular Formula |
C17H13BrN2OS |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21) |
InChI Key |
NOVWBPGGTFTKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound 4 ():
- Structure: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Key Differences: Replaces the benzamide group with a chromenone core and introduces a hydroxyethylpiperazine substituent.
- Impact: The chromenone scaffold may enhance π-π stacking interactions, while the hydroxyethylpiperazine improves solubility.
N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide ():
- Structure: Chlorine replaces bromine at the phenyl ring; a methyl group is added to the thiazole.
- The thiazole-methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Modifications to the Benzamide Group
Compound 5 ():
- Structure: 3-(4-((4-Allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-bromophenyl)benzamide
- Key Differences: Introduces a triazole ring and an allyl methoxyphenoxy group.
- However, the complex structure may reduce synthetic accessibility compared to the simpler target compound .
Compound 25 ():
- Structure: N-(4-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide
- Key Differences: Replaces the thiazole with a dihydroisoquinoline group.
- Impact: The bicyclic dihydroisoquinoline may enhance binding to receptors with hydrophobic pockets, but the absence of the thiazole ring could alter electronic properties critical for activity .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely used approach for thiazole formation. It involves cyclizing a thiourea derivative with an α-halo carbonyl compound. For 4-(4-bromophenyl)-1,3-thiazole-2-methylamine , the reaction proceeds as follows:
Reagents :
- α-Bromo ketone : 2-Bromo-1-(4-bromophenyl)ethan-1-one.
- Thiourea derivative : N-Methylthiourea (to introduce the aminomethyl group).
Mechanism :
- Nucleophilic attack by the thiourea’s sulfur on the α-carbon of the bromo ketone.
- Cyclization and elimination of HBr to form the thiazole ring.
Conditions :
Outcome :
Alternative Pathway: Post-Modification of Thiazole
If the aminomethyl group cannot be introduced during cyclization, a bromomethyl intermediate may be synthesized and subsequently aminated:
- Synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)thiazole :
- Amination :
Yield : 65–75% after column chromatography.
Amide Bond Formation
The thiazole-methylamine intermediate is acylated with benzoyl chloride to yield the final product.
Classical Schotten-Baumann Reaction
Reagents :
- Benzoyl chloride : 1.2 equivalents.
- Base : Pyridine (2.5 equivalents) to scavenge HCl.
Procedure :
- Dissolve 2-(aminomethyl)-4-(4-bromophenyl)thiazole in anhydrous dichloromethane (DCM).
- Add pyridine, followed by dropwise addition of benzoyl chloride at 0°C.
- Stir at room temperature for 12–18 hours.
Workup :
- Wash with 1M HCl (remove excess pyridine).
- Extract with DCM, dry over Na2SO4, and concentrate.
Purification :
- Silica gel chromatography (5% methanol in DCM).
Coupling Reagent-Assisted Synthesis
For higher efficiency, coupling agents like HATU or EDCl may be employed:
Reagents :
- Benzoyl chloride : 1.1 equivalents.
- HATU : 1.5 equivalents.
- Base : N,N-Diisopropylethylamine (DIPEA).
Conditions :
- Solvent: DMF.
- Temperature: 0°C to room temperature.
- Duration: 4–6 hours.
Synthetic Route Comparison
| Parameter | Hantzsch Synthesis | Post-Modification | Schotten-Baumann | Coupling Reagent |
|---|---|---|---|---|
| Overall Yield | 60–70% | 50–60% | 85–90% | 90–95% |
| Purity (HPLC) | ≥95% | ≥90% | ≥98% | ≥99% |
| Reaction Time | 18–24 hours | 24–30 hours | 12–18 hours | 4–6 hours |
| Scalability | Moderate | Low | High | High |
Key Observations :
- The Hantzsch method offers a one-pot thiazole formation but requires stringent control of stoichiometry.
- Coupling reagents (e.g., HATU) significantly enhance amidation efficiency and purity.
Characterization Data
N-{[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]methyl}benzamide exhibits the following properties:
Q & A
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